molecular formula C24H30N6O2 B606569 CDK12-IN-E9 CAS No. 2020052-55-3

CDK12-IN-E9

Numéro de catalogue B606569
Numéro CAS: 2020052-55-3
Poids moléculaire: 434.54
Clé InChI: CDCHESFKYUNJPV-FQEVSTJZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CDK12-IN-E9 is a covalent inhibitor of CDK12 . It has been shown to overcome resistance to the THZ series of covalent transcriptional CDK inhibitors . It is also a potent and selective covalent CDK12 inhibitor and a non-covalent CDK9 inhibitor, while avoiding ABC transporter-mediated efflux .


Molecular Structure Analysis

CDK12-IN-E9 is part of the CDK family of proteins (CDK) and is critical for cancer development . It has a pleiotropic effect on the maintenance of genome stability . The kinase domain contains a C-terminal kinase extension typical for CTD kinases involved in the regulation of transcription elongation .


Chemical Reactions Analysis

CDK12-IN-E9 is a potent and selective covalent CDK12 inhibitor and a non-covalent CDK9 inhibitor . It has been shown to have potent antiproliferative activity in THZ1 R NB and lung cancer cells . It leads to a dose-dependent decrease in phosphorylated and total RNAPII in THZ1 r NB and lung cancer models .


Physical And Chemical Properties Analysis

The molecular weight of CDK12-IN-E9 is 434.53 . The chemical formula is C24H30N6O2 .

Applications De Recherche Scientifique

Overcoming Resistance in Cancer Treatment

  • CDK12-IN-E9, developed as a response to resistance against covalent inhibitors of CDKs like THZ1, specifically targets CDK12 in cancer cells. It overcomes resistance by avoiding efflux through multidrug transporters, making it an effective strategy in treating neuroblastoma and lung cancer (Gao et al., 2017).

Role in Breast Cancer Progression

  • CDK12 promotes breast cancer progression and stemness by activating the c-myc/β-catenin signaling pathway. This suggests that targeting CDK12 could potentially be a therapeutic approach for breast cancer treatment (Peng et al., 2019).

Regulation of mRNA Splicing and Tumor Invasion

  • In breast cancer, CDK12 regulates alternative last exon mRNA splicing and promotes cell invasion, indicating its potential role in tumor aggressiveness and as a therapeutic target (Tien et al., 2017).

Influence on RNA Processing and Gene Expression

  • CDK12 and its paralog CDK13 are involved in RNA processing and gene expression. Their depletion affects the expression of DNA damage response and snoRNA genes, suggesting their importance in genomic stability (Liang et al., 2015).

Emerging Therapeutic Target for Cancer

  • CDK12 is recognized as an emerging therapeutic target in various cancers. It is implicated in DNA damage response, mRNA splicing, and genomic stability. Inhibiting CDK12 can be a strategy for tumor growth inhibition (Lui et al., 2018).

Role in Tumorigenesis and Trastuzumab Resistance

  • CDK12 drives tumor initiation and trastuzumab resistance in breast cancer, particularly in HER2+ tumors. It regulates cancer stem cells and signaling pathways, suggesting its role in oncogenesis and as a treatment target (Choi et al., 2019).

Potential for Drug Discovery

  • Understanding CDK12's role in cancer development opens avenues for novel drug discovery aimed at cancer prevention and treatment (Liu et al., 2020).

Impact on Genomic Stability

  • CDK12 is essential for embryonic development and maintaining genomic stability. Its depletion leads to increased DNA damage and reduced expression of DNA repair genes, highlighting its critical role in genome maintenance (Juan et al., 2015).

Safety And Hazards

According to the safety data sheet, it is advised to avoid inhalation, contact with eyes and skin, and dust and aerosol formation. It should be used only in areas with appropriate exhaust ventilation .

Orientations Futures

Given their biological functions, important roles among various cancers, and the therapeutic effects for cancer cells by targeting CDK12, CDK12 may become a novel potential biomarker and target for human cancer diagnosis and therapy in the future . Future experiments coupling short and CDK12-specific inhibition with mass spectrometric analyses of the CTD phosphorylation will likely provide more definitive answers to the conundrum of which residues and repeats in the CTD are modified by CDK12 in human cells .

Propriétés

Numéro CAS

2020052-55-3

Nom du produit

CDK12-IN-E9

Formule moléculaire

C24H30N6O2

Poids moléculaire

434.54

Nom IUPAC

(S)-N-(3-((3-Ethyl-5-(2-(2-hydroxyethyl)piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)phenyl)acrylamide

InChI

InChI=1S/C24H30N6O2/c1-3-17-16-25-30-22(26-18-8-7-9-19(14-18)27-23(32)4-2)15-21(28-24(17)30)29-12-6-5-10-20(29)11-13-31/h4,7-9,14-16,20,26,31H,2-3,5-6,10-13H2,1H3,(H,27,32)/t20-/m0/s1

Clé InChI

CDCHESFKYUNJPV-FQEVSTJZSA-N

SMILES

C=CC(NC1=CC=CC(NC2=CC(N3[C@H](CCO)CCCC3)=NC4=C(CC)C=NN24)=C1)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

CDK12-IN-E9;  CDK12INE9;  CDK12 IN E9; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CDK12-IN-E9
Reactant of Route 2
Reactant of Route 2
CDK12-IN-E9
Reactant of Route 3
Reactant of Route 3
CDK12-IN-E9
Reactant of Route 4
Reactant of Route 4
CDK12-IN-E9
Reactant of Route 5
CDK12-IN-E9
Reactant of Route 6
CDK12-IN-E9

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.